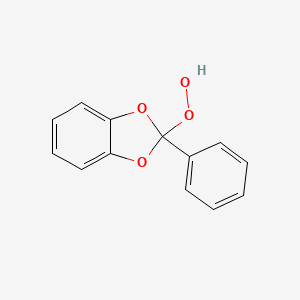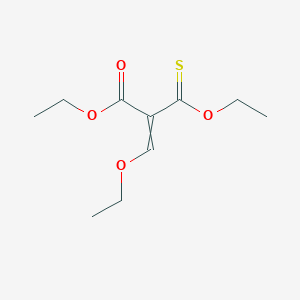
Ethyl 3-ethoxy-2-(ethoxycarbonothioyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-ethoxy-2-(ethoxycarbonothioyl)prop-2-enoate is an organic compound with a complex structure that includes ester and thioester functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-ethoxy-2-(ethoxycarbonothioyl)prop-2-enoate typically involves the reaction of ethyl 3-ethoxyacrylate with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product separation can enhance efficiency and reduce the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-ethoxy-2-(ethoxycarbonothioyl)prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol or the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with mCPBA can yield sulfoxides, while reduction with LiAlH4 can produce alcohols.
Applications De Recherche Scientifique
Ethyl 3-ethoxy-2-(ethoxycarbonothioyl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive functional groups.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which Ethyl 3-ethoxy-2-(ethoxycarbonothioyl)prop-2-enoate exerts its effects involves the interaction of its reactive functional groups with molecular targets. For example, the thioester group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification. The ester group can undergo hydrolysis, releasing active intermediates that participate in further reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-ethoxyacrylate: Similar in structure but lacks the thioester group.
Ethyl 2-ethoxycarbonothioylpropanoate: Contains a similar thioester group but differs in the position of the functional groups.
Uniqueness
Ethyl 3-ethoxy-2-(ethoxycarbonothioyl)prop-2-enoate is unique due to the presence of both ester and thioester groups, which confer distinct reactivity and potential applications. This dual functionality makes it a versatile compound in synthetic chemistry and various research fields.
Propriétés
Numéro CAS |
90279-96-2 |
|---|---|
Formule moléculaire |
C10H16O4S |
Poids moléculaire |
232.30 g/mol |
Nom IUPAC |
ethyl 3-ethoxy-2-ethoxycarbothioylprop-2-enoate |
InChI |
InChI=1S/C10H16O4S/c1-4-12-7-8(9(11)13-5-2)10(15)14-6-3/h7H,4-6H2,1-3H3 |
Clé InChI |
OLZYZCVXVOVTIH-UHFFFAOYSA-N |
SMILES canonique |
CCOC=C(C(=O)OCC)C(=S)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(Chloromethoxy)prop-1-yn-1-yl]benzene](/img/structure/B14353056.png)
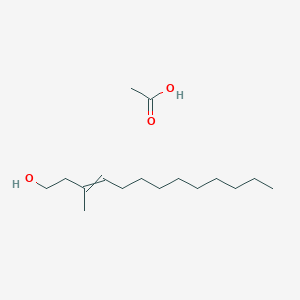

![3-Methyl-1-(4'-pentyl[1,1'-biphenyl]-4-yl)pentan-1-one](/img/structure/B14353073.png)


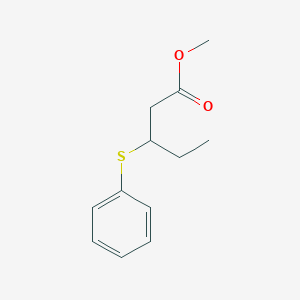
![9-Methoxy-8-phenyl-5,6-dihydro-7h-benzo[7]annulen-7-one](/img/structure/B14353091.png)
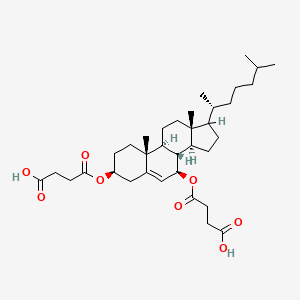
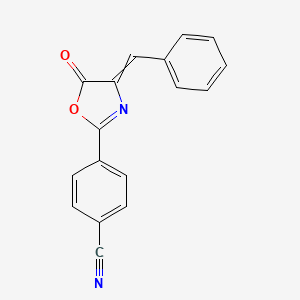
![1,3-Propanediol, 2-[(2-methoxyethoxy)methoxy]-](/img/structure/B14353116.png)
![Glutarimide, 3-[2-(5-methyl-2-oxocyclohexyl)-2-oxoethyl]-](/img/structure/B14353122.png)
